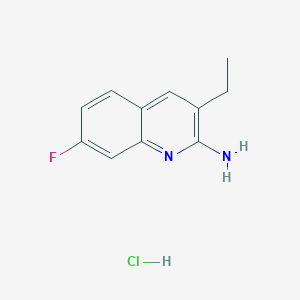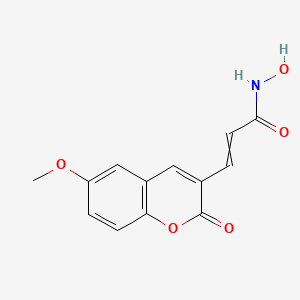![molecular formula C28H25NO6S B15173487 (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chromen ring system, a sulfonylamino group, and a phenylacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen ring system: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonylamino group: This step may involve sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the phenylacetate moiety: This can be done through esterification reactions using phenylacetic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the chromen ring system.
Substitution: The sulfonylamino and phenylacetate groups may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It may be used in biological assays to study its effects on different biological systems.
Medicine
Drug development: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylpropionate
- (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylbutyrate
Uniqueness
The uniqueness of (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C28H25NO6S |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C28H25NO6S/c1-17-11-13-20(14-12-17)36(32,33)29-25(19-7-4-3-5-8-19)28(31)34-24-16-15-22-21-9-6-10-23(21)27(30)35-26(22)18(24)2/h3-5,7-8,11-16,25,29H,6,9-10H2,1-2H3/t25-/m0/s1 |
Clé InChI |
FSBYMYNQEARXDX-VWLOTQADSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C5=C(CCC5)C(=O)O4)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C5=C(CCC5)C(=O)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


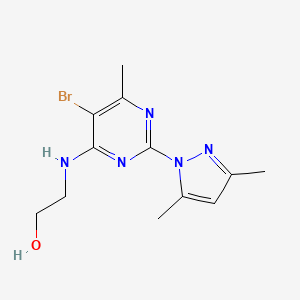
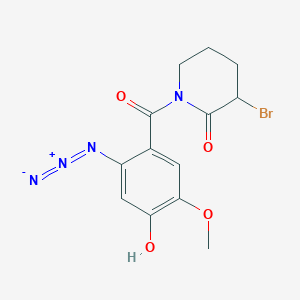
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)


![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
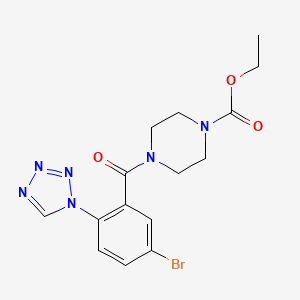
![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)
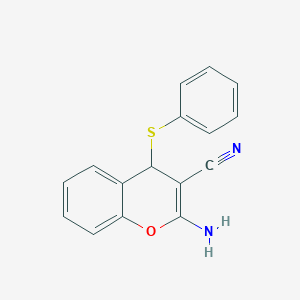
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
